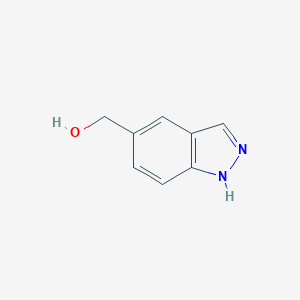
(1H-indazol-5-yl)methanol
Cat. No. B130034
Key on ui cas rn:
478828-52-3
M. Wt: 148.16 g/mol
InChI Key: UIXLZPHPSJUXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199147B2
Procedure details


1H-indazole-5-ylmethanol (100 mg, 0.675 mmol) was added to a 48% aqueous hydrogen bromide solution (2.0 ml) at room temperature and stirred at room temperature for 15 hours and then at 50° C. for 5 hours. Subsequently, the reaction solution was filtered and the resulting solid was dried under reduced pressure to obtain 5-(bromomethyl)-1H-indazole hydrobromide (156 mg, 79%).


Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10]O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[BrH:12]>>[BrH:12].[Br:12][CH2:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][N:2]=[CH:3]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=CC(=CC=C12)CO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 50° C. for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Subsequently, the reaction solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.BrCC=1C=C2C=NNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 156 mg | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
